molecular formula C5H16OSi2 B7724945 Pentamethyldisiloxane

Pentamethyldisiloxane

Cat. No.: B7724945
M. Wt: 148.35 g/mol
InChI Key: AOJHDNSYXUZCCE-UHFFFAOYSA-N
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Description

Pentamethyldisiloxane (PMDS, CAS 1438-82-0) is a linear organosiloxane with the formula (CH₃)₃Si-O-Si(CH₃)₂H. It is a colorless, flammable liquid with a boiling point of 84–86°C and a density of 0.758 g/cm³ . Its structure features a disiloxane backbone (Si-O-Si) with methyl substituents, rendering it highly hydrophobic and soluble in non-polar solvents like hexane . PMDS is widely used in hydrosilylation reactions, polymer synthesis, and as a precursor for functionalized siloxanes due to its reactive Si-H bond .

Preparation Methods

Grignard Reagent Method

Reaction Mechanism and Process Overview

The Grignard reagent method, detailed in CN101875662A, involves a two-step synthesis:

  • Grignard Reaction : High-hydrogen silicone oil (structural formula III) reacts with methylmagnesium halide (RMgX) in an ether solvent (e.g., tetrahydrofuran) with a cosolvent (e.g., toluene).

  • Hydrolysis : The intermediate product undergoes hydrolysis in acidic conditions to yield pentamethyldisiloxane .

The reaction proceeds as follows:

(CH₃)₃SiH+RMgXether + cosolvent(CH₃)₃SiMgXH₂O/H⁺(CH₃)₃SiOSi(CH₃)₂H\text{(CH₃)₃SiH} + \text{RMgX} \xrightarrow{\text{ether + cosolvent}} \text{(CH₃)₃SiMgX} \xrightarrow{\text{H₂O/H⁺}} \text{(CH₃)₃SiOSi(CH₃)₂H}

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

ParameterOptimal RangeImpact on Reaction
Temperature45–60°CHigher temperatures accelerate reaction but increase impurities .
Cosolvent Ratio0.8–2:1 (toluene:ether)Enhances silicone oil solubility, improving yield to 50% .
Hydrolysis Time7–8 hoursEnsures complete conversion of intermediates .

In a representative example, reacting 0.3 moles of magnesium with 0.47 moles of methyl bromide in toluene/ether (1:1) at 20°C yielded 7 g of this compound (50% yield) with >98% purity after distillation .

Advantages and Limitations

Advantages :

  • Utilizes cost-effective high-hydrogen silicone oil instead of expensive chlorosilanes .

  • Achieves higher yields (50%) compared to traditional hydrolysis methods (<20%) .
    Limitations :

  • Requires stringent moisture control for Grignard reagent stability.

  • Generates magnesium byproducts, necessitating post-reaction neutralization .

Acid-Catalyzed Rearrangement Method

Reaction Design and Catalytic System

CN107474067A describes a solvent-free method using 1,1,3,3-tetramethyldisiloxane (TMDS) and hexamethyldisiloxane (HMDO) under acidic conditions:

TMDS+HMDOH₂SO₄This compound+Byproducts\text{TMDS} + \text{HMDO} \xrightarrow{\text{H₂SO₄}} \text{this compound} + \text{Byproducts}

Concentrated sulfuric acid (10–40°C) facilitates the rearrangement, with a typical reactant ratio of 1:1–1:2 (TMDS:HMDO) .

Process Optimization and Yield

Critical factors include:

ParameterOptimal ValueOutcome
Reaction Temperature10°CMinimizes side reactions, achieving 38% yield .
Catalyst Loading5–8 wt% H₂SO₄Balances reaction rate and acid waste .
Distillation84–86°C cutYields >99% purity product .

In Example 1, reacting 134 g TMDS and 162 g HMDO with 23.68 g H₂SO₄ at 10°C for 8 hours produced 50.7% this compound in the crude mixture, refining to 99% purity after distillation .

Advantages and Limitations

Advantages :

  • Avoids solvents and Grignard reagents, reducing costs .

  • Environmentally favorable with minimal waste .
    Limitations :

  • Lower yields (35–38%) compared to Grignard method .

  • Requires precise distillation to separate similarly boiling byproducts (e.g., HMDO) .

Comparative Analysis of Methods

Yield and Purity

MethodYield (%)Purity (%)Key Byproducts
Grignard Reagent50>98Mg salts, siloxanes
Acid-Catalyzed35–38>99HMDO, TMDS

Economic and Industrial Considerations

  • Raw Material Costs : The Grignard method uses silicone oil (~$50/kg) and methylmagnesium bromide (~$200/kg), while the acid method employs TMDS (~$100/kg) and HMDO (~$80/kg) .

  • Scalability : The acid method’s simpler setup favors large-scale production despite lower yields .

  • Environmental Impact : The acid method generates less hazardous waste, aligning with green chemistry principles .

Industrial-Scale Production Recommendations

For high-volume output, the acid-catalyzed method is preferable due to its operational simplicity and lower capital costs. However, the Grignard method remains viable for specialty applications requiring higher yields. Future research should explore hybrid catalysts or continuous-flow systems to enhance efficiency.

Chemical Reactions Analysis

Piers–Rubinsztajn Reaction

The Piers–Rubinsztajn reaction is a cornerstone of PMDSO’s utility, enabling the cleavage of methyl ethers (e.g., methoxy groups) under mild conditions. This reaction involves PMDSO and a boron-based catalyst (e.g., B(C₆F₅)₃) to replace methyl groups with siloxy moieties, followed by acidic hydrolysis to regenerate hydroxyl groups .

Key Features:

  • Mechanism : PMDSO reacts with methyl ethers via nucleophilic attack, forming silyl ethers that are subsequently hydrolyzed.

  • Advantages :

    • Avoids harsh acidic or basic conditions, preserving sensitive functional groups.

    • Enables selective deprotection of dimethoxy groups (e.g., in cannabidiol derivatives) .

  • Example : In the synthesis of 7-hydroxy-cannabidiol, PMDSO facilitated the removal of methoxy groups while maintaining the integrity of allylic alcohols .

Reaction Conditions and Yields:

Reaction ComponentDetailsYield
CatalystB(C₆F₅)₃ or Cp*Si⁺·X⁻ (e.g., tris(pentafluorophenyl)borane)-
SolventHexane or toluene-
TemperatureRoom temperature to 60°C-
ProductHydroxylated compounds (e.g., 7-hydroxy-cannabidiol)Up to 31%

Hydrosilylation and Cyclization

PMDSO participates in palladium-catalyzed hydrosilylation reactions, forming silylated carbocycles from functionalized dienes. These intermediates can be hydrolyzed to alcohols .

Reaction Workflow:

  • Hydrosilylation : PMDSO reacts with dienes (e.g., 1,3-dienes) in the presence of a palladium catalyst (e.g., (N–N)Pd(Me)Cl) to form silylated carbocycles.

  • Hydrolysis : Treatment with KF and peracetic acid converts silylated products into alcohols with retained stereochemistry.

Example Reaction:

Dienol+PMDSOPd catalystSilylated carbocycleKFAlcohol\text{Dienol} + \text{PMDSO} \xrightarrow{\text{Pd catalyst}} \text{Silylated carbocycle} \xrightarrow{\text{KF}} \text{Alcohol}

Advantages:

  • High stereoselectivity in carbocycle formation.

  • Compatible with functionalized dienes (e.g., esters, amides) .

Silylation of Vinyl Arenes

PMDSO reacts with vinyl arenes in the presence of sodium triethylborohydride (NaHBEt₃) to form silylated products. This reaction proceeds via a carbanion intermediate, enabling efficient silylation .

Key Observations:

  • Regioselectivity : The reaction favors silylation at the less substituted silicon atom in PMDSO.

  • Catalyst Role : BEt₃ facilitates Si–O bond cleavage, enabling nucleophilic attack by carbanions.

Reaction Conditions:

ParameterDetails
BaseNaHBEt₃ (1:1 ratio with PMDSO)
SolventTHF or DMF
TemperatureRoom temperature
Major ProductDimethyl(1-phenylethyl)silane

Oxidation and Substitution Reactions

PMDSO undergoes oxidation to form siloxane-based compounds and participates in substitution reactions .

Oxidation:

  • Reaction : PMDSO reacts with oxidizing agents (e.g., hydrogen peroxide) to form siloxane oxides.

  • Product : Siloxane-based derivatives with altered Si–O bonding.

Substitution:

  • Reaction : PMDSO undergoes substitution of methyl groups with other functional groups (e.g., halogens, organometallic reagents).

  • Reagents : Halogens (e.g., Cl₂), organometallic compounds (e.g., Grignard reagents).

Example:

PMDSO reacts with dimethylchlorosilane in the presence of potassium trimethylsilanolate to form high-purity siloxanes .

Hazardous Reactions and Stability

PMDSO exhibits reactivity under specific conditions:

  • Reaction with Alkalis : Generates hydrogen gas when exposed to alkalis (e.g., water, alcohol) in the presence of metal salts (e.g., AlCl₃) .

  • Thermal Stability : Stable under dry, inert conditions but sensitive to moisture .

Scientific Research Applications

Chemistry

PMDS plays a crucial role in the synthesis of siloxane-polyether copolymer surfactants and serves as a source of the trimethylsilyl functional group. Its unique reactivity allows for the formation of complex molecular structures essential for various chemical processes .

Biology

In biological research, PMDS is utilized in the development of biocompatible materials. It serves as a reagent in biochemical assays and is investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules .

Medicine

The compound is being explored for its applications in medical devices and drug delivery systems. Its properties facilitate the encapsulation and release of therapeutic agents, enhancing the efficacy of treatments .

Industry

PMDS is extensively used in the production of silicone elastomers, lubricants, coatings, and personal care products. Its versatility allows for modifications that enhance performance characteristics tailored to specific applications .

Antimicrobial Properties

Recent studies have highlighted PMDS's antimicrobial potential. Derivatives of PMDS have shown significant antibacterial and antifungal activities. For instance:

  • Triazole-PMDS Derivative : Exhibited antibacterial efficacy with zones of inhibition ranging from 15-20 mm against various bacterial strains.
  • Imidazole-PMDS Derivative : Showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli.

Case Studies

  • Synthesis of Triazole Derivatives : A study published in 2021 demonstrated that triazole derivatives synthesized from PMDS exhibited significant antibacterial properties against Gram-positive bacteria with minimum inhibitory concentrations (MICs) between 50 to 100 µg/mL.
  • Alkylation Reactions : Research focused on alkylation reactions involving imidazole derivatives with PMDS revealed moderate antibacterial effects against common pathogens such as Staphylococcus aureus .

Toxicological Considerations

While PMDS shows promising biological activities, its safety profile is crucial for practical applications. Toxicological assessments indicate low acute toxicity; however, long-term exposure studies are necessary to fully understand its environmental impact and effects on human health .

Mechanism of Action

The mechanism of action of pentamethyldisiloxane involves its ability to form stable bonds with various functional groups. This property makes it an effective reagent in organic synthesis, where it can facilitate the formation of complex molecular structures. The compound’s molecular targets and pathways are primarily related to its interactions with other silicon-containing compounds and organic molecules .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Key Properties of PMDS and Analogous Siloxanes

Compound Formula Boiling Point (°C) Molecular Weight Key Features
Pentamethyldisiloxane (CH₃)₃Si-O-Si(CH₃)₂H 84–86 148.35 Reactive Si-H, low viscosity
Hexamethyldisiloxane (CH₃)₃Si-O-Si(CH₃)₃ 100–101 162.38 Inert, used as a solvent
Heptamethyltrisiloxane (CH₃)₃Si-O-Si(CH₃)₂-O-Si(CH₃)₃ 152–154 236.53 Longer chain, higher thermal stability
Decamethylpentasiloxane (CH₃)₃Si-[O-Si(CH₃)₂]₃-O-Si(CH₃)₃ 229–231 372.88 High viscosity, lubricant applications
Methacryloxypropylthis compound CH₂=C(CH₃)COO-(CH₂)₃-Si-O-Si(CH₃)₃ N/A 274.5 Functionalized for polymerization

Key Differences :

  • Reactivity : PMDS contains a reactive Si-H bond, enabling hydrosilylation and alkylation reactions, whereas hexamethyldisiloxane lacks this functionality .
  • Volatility : PMDS has lower molecular weight and boiling point compared to trisiloxanes and pentasiloxanes, making it ideal for low-temperature syntheses .
  • Solubility : PMDS’s compact structure enhances solubility in hexane, critical for polymer functionalization (e.g., regioregular polythiophenes) .

Table 2: Reaction Profiles of PMDS vs. Analogues

Reaction Type PMDS Performance Comparison with Other Siloxanes
Hydrosilylation Efficient with Pt catalysts; yields >93% in polymer synthesis Heptamethyltrisiloxane requires higher temps and longer reaction times
Alkylation Forms cyclosiloxane iodides via HI-mediated cleavage Trisiloxanes show slower kinetics due to steric hindrance
Epoxide Ring-Opening Catalyzed by TPFPB; selective product formation Longer siloxanes (e.g., decamethylpentasiloxane) are less reactive
Polymer Modification Enhances solubility of polythiophenes in hexane Methacryloxypropyl derivatives enable crosslinking in silicones

Key Findings :

  • PMDS’s Si-H bond is pivotal in lignin silylation, producing renewable materials via TPFPB-catalyzed dehydrogenative condensation .
  • In liquid crystal synthesis, PMDS lowers transition temperatures and widens nematic phase ranges compared to non-siloxane analogs (e.g., 8CB) .

Biological Activity

Pentamethyldisiloxane (PMDS) is a siloxane compound characterized by its unique structure and properties, which have garnered interest in various biological applications. This article explores the biological activity of PMDS, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C5H16OS2\text{C}_5\text{H}_{16}\text{OS}_2 and is represented by the structural formula:

 CH3 3Si O Si CH3 3\text{ CH}_3\text{ }_3\text{Si O Si CH}_3\text{ }_3

This compound exhibits low viscosity and high thermal stability, making it suitable for various industrial applications, including as a lubricant and in personal care products.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of PMDS. Research indicates that PMDS derivatives exhibit significant antibacterial and antifungal activities. For instance, a study involving the reaction of PMDS with triazole derivatives demonstrated that the resulting compounds showed moderate to good antimicrobial activity against various strains of bacteria and fungi .

Table 1: Antimicrobial Activity of PMDS Derivatives

CompoundActivity TypeEfficacy (Zone of Inhibition)
Triazole-PMDS DerivativeAntibacterial15-20 mm
Triazole-PMDS DerivativeAntifungal12-18 mm
Imidazole-PMDS DerivativeAntibacterial10-15 mm

The antimicrobial activity of PMDS is believed to be linked to its ability to disrupt cellular membranes and inhibit essential metabolic processes in microorganisms. The siloxane backbone may interact with lipid bilayers, leading to increased permeability and eventual cell lysis.

Case Studies

  • Study on Triazole Derivatives : A study published in 2021 examined the synthesis of triazole derivatives from PMDS and their biological activity. The results indicated that these compounds possessed significant antibacterial properties against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
  • Alkylation Reactions : Another investigation focused on the alkylation of imidazole and benzimidazole derivatives with PMDS. The resulting organocyclosiloxane iodides were tested for their biological activity, revealing moderate antibacterial effects against Staphylococcus aureus and Escherichia coli .

Toxicological Considerations

While PMDS exhibits promising biological activities, it is essential to consider its safety profile. Toxicological assessments indicate that PMDS has low acute toxicity; however, long-term exposure studies are necessary to fully understand its effects on human health and the environment.

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling pentamethyldisiloxane in laboratory settings?

this compound is classified as a flammable liquid (UN 1993) with a flash point of 4.9°C . Researchers must store it in a cool, well-ventilated area away from ignition sources. Use inert gas purging during transfers to minimize combustion risks. Personal protective equipment (PPE), including flame-resistant lab coats and chemical-resistant gloves, is mandatory. Spill containment protocols should align with Class II hazardous material guidelines .

Q. How does the solubility profile of this compound influence its use in organic reactions?

this compound is insoluble in water but miscible with non-polar solvents like toluene and ethyl acetate . This property makes it suitable for hydrosilylation reactions in hydrophobic media. For example, in flow reactor syntheses, toluene is preferred as a solvent to ensure homogeneity and efficient mixing with alkenes .

Q. What analytical techniques are recommended for confirming the purity of this compound-derived products?

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard for purity assessment. For example, post-synthesis purification of siloxane adducts involves vacuum distillation to remove excess this compound, followed by HPLC analysis to verify >95% purity . Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation, particularly for identifying brominated byproducts in degradation studies .

Advanced Research Questions

Q. How can steric hindrance in this compound derivatives impact reaction pathways, such as oxidative devulcanization?

Bulky substituents on silicon atoms (e.g., silicone T groups) hinder backside bromine attacks, leading to preferential formation of brominated this compound (compound 4) in degradation reactions. Comparative NMR analysis (3–4 ppm signals) and differential scanning calorimetry (DSC) can track steric effects on reaction kinetics . Mechanistic studies should contrast this compound with less hindered analogs (e.g., arylsilanes) to quantify steric contributions .

Q. What methodologies optimize this compound's role in Pt-catalyzed hydrosilylation for liquid crystal synthesis?

Key parameters include:

  • Flow rate : 0.5 mL/min ensures optimal contact time in Pt@SiO₂ reactors .
  • Solvent selection : Low-sulfur toluene minimizes catalyst poisoning .
  • Post-reaction processing : Ethyl acetate rinsing prevents column clogging, while vacuum distillation (70°C, <5 mBar) isolates siloxane adducts efficiently . These steps yield mesomorphic siloxane-triphenylene hybrids with hexagonal columnar phases, confirmed via X-ray diffractometry .

Q. How does this compound enhance microsegregation in hybrid silicone-elastomer systems?

In hybrid materials (e.g., siloxane-triphenylene mesogens), this compound's methyl groups promote phase separation between hydrophobic siloxane domains and aromatic cores. This microsegregation stabilizes columnar mesophases (ColH—p6mm) up to 125°C, as demonstrated by DSC and polarized-light microscopy . Comparative studies with non-siloxane analogs show narrower mesophase ranges, highlighting this compound's structural advantage .

Q. What strategies mitigate side reactions during this compound-mediated rubber reduction?

In elastomer reduction, pre-swelling cryogenically ground rubber in dry toluene (30 min) improves siloxane penetration. Catalyst stock solutions (e.g., Pt-based) must be added post-swelling to minimize premature activation. Centrifugation (12,000 rpm, 20 min) and repeated toluene extraction remove undegraded polymer residues, ensuring >90% yield of soluble siloxane adducts .

Q. Data Contradiction and Resolution

Q. Discrepancies in reported reaction yields for this compound-based star oligomers: How can reproducibility be improved?

While yields of 94–97% are reported for star oligosiloxanes using tetrapropoxysilane , variations arise from inconsistent catalyst activation (e.g., moisture-sensitive B(C₆F₅)₃). Standardizing anhydrous conditions and quantifying residual moisture via Karl Fischer titration can resolve discrepancies. Additionally, monitoring reaction progress with real-time FTIR for Si-O-Si bond formation ensures endpoint accuracy .

Q. Why do competing pathways emerge in this compound-acrolein acetal reactions, and how are they controlled?

Competing 3,3-dimethoxypropyl vs. 2,2-dimethoxy-1-methylethyl adducts arise from Pt-catalyst regioselectivity. Selectivity is tuned by adjusting reaction temperature (20–60°C) and acetal stoichiometry. Hydrolysis of the former adduct yields siloxanylpropanals, while the latter undergoes Si-C cleavage to propionaldehyde. GC-MS analysis of volatile byproducts helps optimize conditions for desired pathways .

Q. Methodological Best Practices

Q. How should researchers document this compound-related syntheses to ensure reproducibility?

Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Experimental detail : Specify catalyst loading (e.g., 0.5 mol% Pt), solvent ratios, and purification steps (e.g., rotary evaporation parameters) .
  • Data reporting : Include NMR shifts (¹H/¹³C), DSC thermograms, and chromatographic retention times. For novel compounds, provide elemental analysis or high-resolution mass spectrometry (HRMS) data .
  • Safety protocols : Reference UN transport codes (e.g., Class 3 flammable liquid) and PPE requirements in supplementary materials .

Properties

IUPAC Name

dimethylsilyloxy(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H16OSi2/c1-7(2)6-8(3,4)5/h7H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJHDNSYXUZCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](C)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16OSi2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1438-82-0
Record name Pentamethyldisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1438-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

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